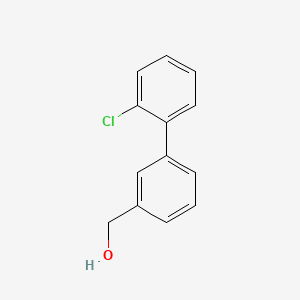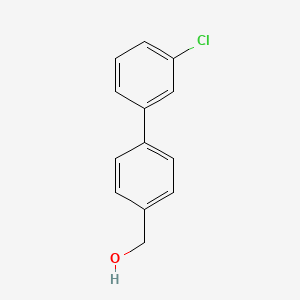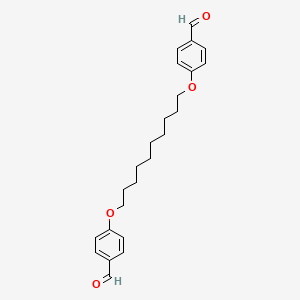
1,10-Di(4-formylphenoxy)decane
Übersicht
Beschreibung
1,10-Di(4-formylphenoxy)decane: is an organic compound with the molecular formula C24H30O4 . It is characterized by the presence of two formyl groups attached to phenoxy groups, which are further connected by a decane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Di(4-formylphenoxy)decane can be synthesized through a multi-step process involving the reaction of 1,10-dibromodecane with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Di(4-formylphenoxy)decane undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products:
Oxidation: 1,10-Di(4-carboxyphenoxy)decane.
Reduction: 1,10-Di(4-hydroxymethylphenoxy)decane.
Substitution: 1,10-Di(4-nitrophenoxy)decane or 1,10-Di(4-bromophenoxy)decane.
Wissenschaftliche Forschungsanwendungen
1,10-Di(4-formylphenoxy)decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.
Biology: It can be used in the design of molecular probes and sensors due to its ability to undergo specific chemical reactions.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,10-Di(4-formylphenoxy)decane is primarily based on its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The phenoxy groups can engage in electrophilic aromatic substitution, allowing for the introduction of different functional groups. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
1,10-Di(4-hydroxyphenoxy)decane: Similar structure but with hydroxyl groups instead of formyl groups.
1,10-Di(4-nitrophenoxy)decane: Contains nitro groups instead of formyl groups.
1,10-Di(4-bromophenoxy)decane: Contains bromine atoms instead of formyl groups.
Uniqueness: 1,10-Di(4-formylphenoxy)decane is unique due to the presence of formyl groups, which provide distinct reactivity compared to hydroxyl, nitro, or bromine substituents. The formyl groups allow for specific reactions such as nucleophilic addition and oxidation, making this compound particularly useful in the synthesis of complex organic molecules and materials.
Eigenschaften
IUPAC Name |
4-[10-(4-formylphenoxy)decoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16,19-20H,1-8,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOYTNPMWUKNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398645 | |
| Record name | 1,10-di(4-formylphenoxy)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87367-65-5 | |
| Record name | 1,10-di(4-formylphenoxy)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)
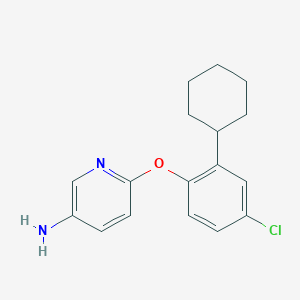
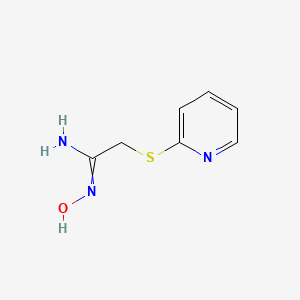
![1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621601.png)
![2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B1621602.png)
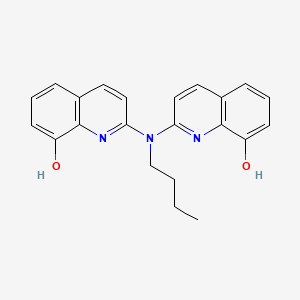
![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)
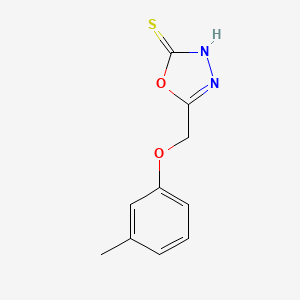
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![[3-(4-Methoxyphenyl)phenyl]methanol](/img/structure/B1621614.png)
